Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a spirocyclic azaspiro moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the incorporation of the spirocyclic azaspiro moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction could produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-hydroxyphenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the methoxyphenyl group, thiazole ring, and spirocyclic azaspiro moiety distinguishes it from similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H23N3O6S/c1-30-14-8-4-3-7-13(14)18-17(19(28)31-2)24-21(32-18)23-15(26)12-25-16(27)11-22(20(25)29)9-5-6-10-22/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,23,24,26) |
InChI Key |
QEIGAIOIMJUKFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4)C(=O)OC |
Origin of Product |
United States |
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